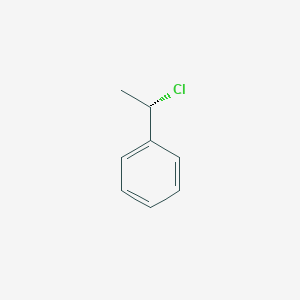

(S)-(1-chloroethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

[(1S)-1-chloroethyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLWADFFABIGAE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101310758 | |

| Record name | [(1S)-1-Chloroethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3756-41-0 | |

| Record name | [(1S)-1-Chloroethyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3756-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S)-1-Chloroethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101310758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies for S 1 Chloroethyl Benzene

Catalytic Asymmetric Halogenation Approaches

The direct, enantioselective chlorination of the benzylic C-H bond in ethylbenzene (B125841) is a challenging transformation. However, principles derived from advances in asymmetric C-H functionalization provide a framework for developing effective strategies. These approaches primarily fall into two categories: transition metal catalysis, which utilizes chiral ligands to control stereochemistry, and organocatalysis, which employs small chiral organic molecules.

Transition Metal-Catalyzed Enantioselective Chlorination

Transition metal catalysis offers a powerful tool for the activation of otherwise inert C-H bonds. For the enantioselective chlorination of ethylbenzene, a catalyst system typically consists of a metal center (e.g., rhodium, nickel, copper, or palladium) and a carefully designed chiral ligand. snnu.edu.cnresearchgate.netmdpi.com

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. The ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic benzylic protons of ethylbenzene, leading to the preferential formation of the (S)-enantiomer.

Key principles in chiral ligand design include:

Scaffold Rigidity and Chirality: Ligands are often built on rigid backbones to restrict conformational flexibility, which helps in creating a well-defined chiral pocket. Common scaffolds include those based on binaphthyl (e.g., BINAP), spirocycles, or ferrocene.

Symmetry: Many successful ligands possess C₂-symmetry, which reduces the number of possible diastereomeric transition states, often simplifying the stereochemical outcome and leading to higher enantioselectivity.

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize both reactivity and selectivity. For instance, bulky substituents can effectively shield one face of the substrate, while electron-donating or -withdrawing groups can modulate the reactivity of the metal center. snnu.edu.cn

While direct enantioselective chlorination of ethylbenzene is not extensively documented, related C-H functionalization reactions provide insight into effective catalyst systems. For example, rhodium and nickel catalysts bearing chiral N-heterocyclic carbene (NHC) or biimidazoline ligands have shown high efficacy in the asymmetric arylation of benzylic C-H bonds. snnu.edu.cnresearchgate.net A copper(I) chloride/bis(oxazoline) system has been reported for site-selective, though not asymmetric, benzylic chlorination using N-fluorobenzenesulfonimide as the oxidant. nih.gov The adaptation of such systems with chiral ligands is a promising avenue for achieving the synthesis of (S)-(1-chloroethyl)benzene.

Table 1: Performance of a Chiral Rhodium-NHC Catalyst in a Related Asymmetric Benzylic C-H Arylation

Note: This table illustrates the capability of a chiral transition-metal system in a reaction analogous to benzylic chlorination, as direct data for the target reaction is limited.

| Entry | Aryl Halide | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Phenyl bromide | 85 | 78 |

| 2 | 4-Tolyl bromide | 82 | 76 |

| 3 | 4-Methoxyphenyl bromide | 88 | 80 |

| 4 | 4-Chlorophenyl bromide | 75 | 75 |

Data adapted from related studies on asymmetric C-H functionalization. snnu.edu.cn

The mechanism for the transition metal-catalyzed enantioselective chlorination of a benzylic C-H bond is believed to proceed through a catalytic cycle where the chiral ligand dictates the stereochemical outcome. One plausible pathway involves a radical mechanism. nih.govresearchgate.net

A proposed catalytic cycle could involve the following key steps:

Radical Initiation: The catalyst system, in conjunction with a chlorine source (e.g., N-chlorosuccinimide, NCS) and potentially an oxidant, generates a chlorine radical or a metal-based radical species.

Hydrogen Atom Abstraction (HAT): The generated radical selectively abstracts a hydrogen atom from the benzylic position of ethylbenzene. This step is often rate-determining and stereodetermining. The chiral ligand creates a sterically constrained environment that favors abstraction of one of the two prochiral hydrogen atoms, leading to the formation of a planar, resonance-stabilized 1-phenylethyl radical.

Radical Rebound/Reductive Elimination: The resulting benzylic radical combines with a chlorine atom, often delivered from a metal-chloro species (e.g., L*M-Cl). The facial selectivity of this step is controlled by the chiral ligand, which blocks one face of the radical, ensuring the formation of the (S)-enantiomer. The active catalyst is regenerated to continue the cycle.

Alternatively, a non-radical pathway involving concerted metalation-deprotonation or oxidative addition of the C-H bond to the metal center could be operative. In such a mechanism, the chiral ligand would control the diastereoselective formation of a metallacyclic intermediate, which upon reductive elimination would yield the desired this compound.

Organocatalytic Asymmetric Chlorination Strategies

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metals. For chlorination reactions, chiral amines have proven to be particularly effective, operating through enamine or iminium ion intermediates. princeton.edunih.govorganic-chemistry.org While these methods have been extensively developed for the α-chlorination of carbonyl compounds, their principles are foundational for designing new strategies for other substrate classes.

The design of effective chiral organocatalysts for asymmetric chlorination is guided by several key principles. Chiral secondary amines, such as derivatives of proline or diarylprolinol silyl (B83357) ethers, are frequently employed. rsc.org

Core design features include:

Chiral Backbone: A rigid chiral scaffold, often derived from natural products like amino acids or cinchona alkaloids, forms the foundation of the catalyst.

Reactive Amine Group: A secondary amine moiety is crucial for the formation of the key enamine or iminium ion intermediates with the substrate.

Steric Shielding: Bulky substituents are strategically placed to create a chiral pocket that directs the approach of the electrophilic chlorine source to one face of the reactive intermediate.

Non-covalent Interactions: Functional groups capable of hydrogen bonding or other non-covalent interactions can help to orient the substrate and the electrophile within the transition state, further enhancing stereocontrol.

Enamine and iminium ion catalysis are two powerful modes of activation in organocatalysis. rsc.org Although their application in the direct chlorination of hydrocarbons like ethylbenzene is not yet established, their mechanism in the asymmetric α-chlorination of aldehydes provides a blueprint for how stereocontrol is achieved. nih.gov

Enamine Catalysis: In this mode, a chiral secondary amine catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic chiral enamine. This enamine then attacks an electrophilic chlorine source (e.g., NCS). The stereochemistry is controlled by the chiral catalyst, which shields one of the enamine's prochiral faces. Subsequent hydrolysis releases the α-chlorinated product and regenerates the catalyst.

Iminium Ion Catalysis: This strategy involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone, forming a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack. While typically used for conjugate additions, the underlying principle of activating a substrate via a transient chiral intermediate is broadly applicable.

The direct application of these concepts to the chlorination of ethylbenzene would require a novel activation strategy, as ethylbenzene does not readily form enamine or iminium ions. Future research might explore the generation of a transient, activated species from ethylbenzene that can be intercepted by a chiral amine catalyst and an electrophilic chlorine source in an enantioselective manner.

Table 2: Representative Results for Organocatalytic Asymmetric α-Chlorination of Aldehydes

Note: This table demonstrates the effectiveness of chiral amine organocatalysis in a well-established asymmetric chlorination reaction, highlighting the high levels of enantioselectivity achievable with this strategy.

| Entry | Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | Propanal | (S)-Proline derivative | 85 | 92 |

| 2 | Hexanal | (S)-Imidazolidinone | 91 | 90 |

| 3 | 3-Phenylpropanal | (S)-Diarylprolinol ether | 88 | 95 |

| 4 | Cyclohexanecarboxaldehyde | (S)-Proline derivative | 82 | 97 |

Data are illustrative of typical results reported in the literature for the organocatalytic α-chlorination of aldehydes. princeton.eduorganic-chemistry.org

Biocatalytic Approaches to Chiral Chloroalkane Synthesis

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing high levels of stereo-, regio-, and chemo-selectivity under mild reaction conditions.

Direct enzymatic halogenation of an unactivated C-H bond, such as the benzylic position of ethylbenzene, to stereoselectively produce this compound is a challenging transformation. While various halogenase enzymes are known in nature, their substrate scope is often highly specific, and reports of enzymes capable of direct, stereoselective chlorination of simple alkylbenzenes are not prevalent in scientific literature.

Halohydrin dehalogenases (HHDHs) are a class of enzymes that typically catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. In the reverse reaction, they can catalyze the ring-opening of epoxides with various nucleophiles, including halides. A hypothetical biocatalytic route could involve an HHDH in the final step of a multi-enzyme cascade, but a direct enzymatic chlorination of ethylbenzene to yield the target compound is not a standard reported method.

A more established and widely practiced biocatalytic approach for synthesizing this compound is through a chemoenzymatic cascade. This strategy combines an enzymatic step to create the desired stereocenter with a subsequent chemical step to introduce the chlorine atom. The most common cascade involves the asymmetric reduction of a prochiral ketone followed by chemical chlorination of the resulting chiral alcohol.

The key steps are:

Enzymatic Reduction: A prochiral ketone, acetophenone, is asymmetrically reduced to (S)-1-phenylethanol using an oxidoreductase enzyme (or a whole-cell system containing it). Alcohol dehydrogenases (ADHs) are frequently employed for this purpose, utilizing a cofactor such as NADPH or NADH. A wide range of microorganisms, including baker's yeast (Saccharomyces cerevisiae), or isolated enzymes can catalyze this reduction with high yield and excellent enantioselectivity (>99% enantiomeric excess, ee).

Chemical Chlorination: The enantiopure (S)-1-phenylethanol is then converted to this compound. This is a standard chemical transformation. The choice of chlorinating agent is crucial to control the stereochemical outcome. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used. Depending on the reaction conditions and mechanism (e.g., Sₙ2 or Sₙi), the reaction can proceed with either inversion or retention of configuration at the chiral center. To ensure the (S) configuration is maintained or predictably inverted from the (S)-alcohol, reaction conditions must be carefully controlled. For instance, the reaction with thionyl chloride can lead to inversion of configuration, thus requiring the (R)-alcohol to produce the (S)-chloride.

This chemoenzymatic route is highly effective because it leverages the exceptional stereocontrol of enzymes for the key asymmetric step, while relying on efficient and well-understood chemical methods for the final functional group transformation.

Resolution Strategies for the Enantiomeric Purity of this compound

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For this compound, this is most commonly achieved by resolving its racemic precursor, (±)-1-phenylethanol.

Kinetic resolution relies on the difference in reaction rates between two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the other, slower-reacting enantiomer enriched. The major drawback is that the maximum theoretical yield for the recovered, unreacted enantiomer is 50%.

Enzymatic kinetic resolution (EKR) is a widely used and highly efficient method for resolving racemic alcohols. Lipases are the most common class of enzymes used for this purpose due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity.

In the case of racemic 1-phenylethanol (B42297), the resolution is typically performed via lipase-catalyzed transesterification. The enzyme selectively acylates one of the enantiomers at a much higher rate than the other. For most common lipases, such as Candida antarctica lipase (B570770) B (CALB), the (R)-enantiomer of 1-phenylethanol is preferentially acylated. This leaves the unreacted (S)-1-phenylethanol in high enantiomeric purity. The acylated (R)-ester can then be easily separated from the unreacted (S)-alcohol by standard methods like column chromatography. The obtained (S)-1-phenylethanol is subsequently converted to this compound.

Key parameters influencing the success of the resolution include the choice of enzyme, acyl donor, solvent, and temperature. nih.gov Vinyl acetate (B1210297) is a common acyl donor as the vinyl alcohol tautomerizes to acetaldehyde, making the reaction irreversible. mdpi.comscielo.br

| Enzyme | Acyl Donor | Solvent | Temperature (°C) | (S)-Alcohol ee (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| Novozyme 435 (CALB) | Vinyl Acetate | n-Hexane | 42 | >99 | ~50 | nih.gov |

| Burkholderia cepacia Lipase | Vinyl Acetate | Toluene (B28343) / [EMIM][BF4] | Ambient | >98 | ~50 | mdpi.com |

| Acylase I | Vinyl Acetate | Hexane | Ambient | 58 | Not specified | nih.gov |

| Novozyme 435 (CALB) | Ethyl Butyrate | Not specified | 50 | >99 | ~50 | Biocatalysis and Biotransformation, 39(1) |

Non-enzymatic kinetic resolution employs chiral chemical catalysts to achieve the same differential reaction rates as enzymes. These methods can involve various transformations, including acylation, oxidation, or silylation. researchgate.net

For racemic 1-phenylethanol, chiral acyl-transfer catalysts have been developed. These are often based on chiral amine derivatives, such as chiral 4-(dimethylamino)pyridine (DMAP) analogues or isothiourea catalysts, which activate an acylating agent (e.g., an anhydride) and deliver it enantioselectively to one of the alcohol enantiomers.

A more advanced strategy is Dynamic Kinetic Resolution (DKR) . This process overcomes the 50% yield limitation of standard kinetic resolution by combining the enantioselective reaction with an in situ racemization of the slower-reacting enantiomer. wikipedia.org This way, the entire racemic starting material can theoretically be converted into a single enantiomer of the product.

For secondary alcohols like 1-phenylethanol, a DKR process typically involves two catalysts:

A lipase or a chiral chemical catalyst for the enantioselective acylation (as in EKR).

A racemization catalyst , often a transition metal complex (e.g., based on ruthenium or niobium), that continuously interconverts the (R)- and (S)-alcohols. scielo.brnih.gov

As the lipase selectively consumes the (R)-alcohol to form the (R)-ester, the racemization catalyst converts the remaining (S)-alcohol into the racemic mixture, constantly replenishing the supply of the reactive (R)-enantiomer. The result is a high yield (approaching 100%) of the single enantiomer (R)-ester, which can then be hydrolyzed back to the (R)-alcohol if needed. To obtain the (S)-alcohol, an enzyme with the opposite selectivity would be required.

| Resolution Type | Catalyst System | Reagent(s) | Substrate | Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Chiral Guanidine | Silylating and Acylating Agents | Racemic Secondary Benzylic Alcohols | High enantiomeric ratios | researchgate.net |

| Dynamic Kinetic Resolution | Novozyme 435 (CALB) + Zeolite Beta (Zr or Al) | Vinyl Butyrate | (±)-1-Phenylethanol | 92% ee of (R)-ester | nih.gov |

| Dynamic Kinetic Resolution | Novozyme 435 (CALB) + Niobium Phosphate Hydrate | Vinyl Acetate | (±)-1-Phenylethanol | 85% ee of (R)-ester, 92% conversion | scielo.br |

| Dynamic Kinetic Resolution | HyperBTM (isothiourea) + Bäckvall's Ruthenium Complex | 4-Nitrophenyl Isobutyrate | Racemic Secondary Alcohols | High enantioselectivities (up to 99:1) | acs.org |

Dynamic Kinetic Resolution (DKR) Protocols

Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of this compound, as it allows for the theoretical conversion of a racemic mixture entirely into a single desired enantiomer. This is achieved by combining a rapid in-situ racemization of the starting material with a highly enantioselective reaction. In the context of synthesizing this compound, the typical precursor undergoing DKR is racemic 1-phenylethanol.

Combinatorial Racemization and Enantioselective Transformation

The core principle of DKR lies in the simultaneous operation of two catalytic cycles: one for the racemization of the alcohol and another for the enantioselective transformation of one of the enantiomers. For the synthesis of the precursor to this compound, this involves the continuous conversion of the slower-reacting (R)-1-phenylethanol into the faster-reacting (S)-1-phenylethanol, which is then consumed in an enantioselective reaction, typically an acylation.

Catalyst Systems for In-situ Racemization

A variety of catalyst systems have been developed for the in-situ racemization of secondary alcohols like 1-phenylethanol. These catalysts are crucial for the DKR process to proceed efficiently.

Ruthenium Complexes: Transition metal complexes, particularly those of ruthenium, are widely employed for the racemization of chiral secondary alcohols. These catalysts operate through a hydrogen transfer mechanism, effectively converting the alcohol to a ketone and then back to the alcohol, thereby scrambling the stereocenter.

Lipases: The enantioselective transformation is most commonly achieved using lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer of an alcohol. Candida antarctica lipase B (CALB) is a frequently used lipase for this purpose due to its high enantioselectivity and broad substrate scope.

The successful combination of a ruthenium racemization catalyst and a lipase allows for the efficient dynamic kinetic resolution of 1-phenylethanol, producing an enantiomerically enriched acylated product that can then be converted to this compound.

| Racemization Catalyst | Enantioselective Catalyst | Acylating Agent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Ruthenium Complex | Candida antarctica Lipase B (CALB) | Isopropenyl acetate | (S)-1-phenylethyl acetate | >99% |

| Shvo's Catalyst (a Ruthenium complex) | Novozym 435 (immobilized CALB) | p-Chlorophenyl acetate | (S)-1-phenylethyl acetate | >99% |

Synthesis of this compound from Chiral Precursors

An alternative to DKR is the use of enantiomerically pure starting materials, known as chiral precursors. This approach relies on the stereospecific conversion of a readily available chiral molecule into the target compound, this compound.

Stereospecific Transformations of Chiral Alcohols and Ethers

The most direct chiral precursor for the synthesis of this compound is (S)-1-phenylethanol. The key challenge in this transformation is the conversion of the hydroxyl group into a chlorine atom with retention of the stereochemical configuration at the chiral center.

Thionyl Chloride: The reaction of alcohols with thionyl chloride (SOCl₂) is a common method for the synthesis of alkyl chlorides. The stereochemical outcome of this reaction is highly dependent on the reaction conditions. In the absence of a nucleophilic solvent, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which results in the retention of stereochemistry. This is particularly useful for the conversion of (S)-1-phenylethanol to this compound. The use of catalytic amounts of pyridine (B92270) can sometimes influence the stereochemical course of the reaction, favoring inversion.

| Reagent | Solvent | Predominant Stereochemical Outcome |

|---|---|---|

| SOCl₂ | Non-nucleophilic (e.g., Dioxane) | Retention (S) |

| SOCl₂ | Nucleophilic (e.g., Pyridine) | Inversion (R) |

Conversion of Other Chiral Building Blocks

The synthesis of this compound can also be envisioned from other chiral building blocks available from the "chiral pool." The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes.

While specific examples for the direct conversion of other chiral building blocks into this compound are not extensively documented, the general strategy would involve multi-step synthetic sequences. For instance, a chiral carboxylic acid could potentially be converted to a chiral ketone, which would then undergo stereoselective reduction to the corresponding alcohol, (S)-1-phenylethanol. This alcohol would then be converted to the target chloride as described above. Such a synthetic route would leverage the existing chirality of the starting material to establish the desired stereocenter in the final product.

Reactivity and Stereochemical Outcomes of S 1 Chloroethyl Benzene in Key Organic Reactions

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of (S)-(1-chloroethyl)benzene can proceed through different mechanistic pathways, primarily the S_N1 and S_N2 mechanisms. The chosen pathway is a direct determinant of the stereochemical outcome of the product.

Stereochemical Course of S_N1 Reactions: Racemization and Ion Pair Effects

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo a unimolecular nucleophilic substitution (S_N1) reaction. This process involves the formation of a planar, achiral carbocation intermediate. Theoretically, the nucleophile can attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the (R) and (S) products. For instance, the solvolysis of (+)-1-chloro-1-phenylethane in toluene (B28343) in the presence of a small amount of antimony pentachloride (SbCl₅) leads to racemization due to the formation of a carbocation. doubtnut.comdoubtnut.com

However, complete racemization is not always observed in practice. The solvolysis of 1-phenylethyl chloride has been shown to involve ion-pair intermediates. libretexts.org The initially formed carbocation and the departing chloride ion can exist as a tight ion pair. In this state, the chloride ion can shield one face of the carbocation, leading to a slight preference for the nucleophile to attack from the opposite face, resulting in a product with a net inversion of configuration. The extent of racemization can also be influenced by the solvent composition; for example, in the solvolysis of 1-phenylethyl chloride in aqueous dioxane, the degree of racemization decreases slightly as the water content increases. libretexts.org

Table 1: Stereochemical Outcome of a Hypothetical S_N1 Reaction of this compound

| Reactant | Nucleophile/Solvent | Mechanism | Expected Product(s) | Stereochemical Outcome |

| This compound | H₂O / Acetone | S_N1 | (R)-1-phenylethanol and (S)-1-phenylethanol | Partial Racemization (slight excess of inversion product due to ion pair effects) |

Stereochemical Course of S_N2 Reactions: Walden Inversion

When this compound reacts with a strong, unhindered nucleophile in a polar aprotic solvent, it typically undergoes a bimolecular nucleophilic substitution (S_N2) reaction. This reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). This backside attack leads to an inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. libretexts.org

For example, the reaction of an enantiomer of 1-bromo-1-phenylethane with cyanide ion is expected to proceed with inversion of configuration. libretexts.org Similarly, if this compound were to react with a good nucleophile like the azide (B81097) ion (N₃⁻), the product would be (R)-1-azido-1-phenylethane. masterorganicchemistry.com This complete stereochemical inversion is a hallmark of the S_N2 mechanism.

Table 2: Stereochemical Outcome of a Hypothetical S_N2 Reaction of this compound

| Reactant | Nucleophile/Solvent | Mechanism | Expected Product | Stereochemical Outcome |

| This compound | NaN₃ / DMSO | S_N2 | (R)-1-azido-1-phenylethane | Complete Inversion (Walden Inversion) |

Neighboring Group Participation and Anchimeric Assistance Effects on Stereochemistry

The phenyl group in this compound can act as a neighboring group and participate in the substitution reaction, a phenomenon known as anchimeric assistance. The π-electrons of the aromatic ring can assist in the departure of the leaving group by forming a bridged intermediate called a phenonium ion. This participation can lead to a retention of stereochemistry. The formation of the phenonium ion involves an intramolecular backside attack of the phenyl group, leading to an inversion at the chiral center. A subsequent attack by an external nucleophile on the phenonium ion can occur at either of the two carbons of the bridged system, with each attack also proceeding with inversion. The net result of this double inversion is retention of the original configuration.

Reactivity in S_NAr Mechanisms with Electron-Withdrawing Groups

Nucleophilic aromatic substitution (S_NAr) is a mechanism that involves nucleophilic attack directly on an aromatic ring, rather than at a benzylic position. This reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a leaving group on the benzene (B151609) ring. This compound itself does not undergo S_NAr at the benzylic carbon. The reactivity at the benzylic carbon is governed by S_N1 and S_N2 mechanisms. The presence of electron-withdrawing groups on the phenyl ring would influence the rates of these reactions by affecting the stability of the carbocation intermediate (in S_N1) or the transition state, but it would not induce an S_NAr mechanism at the chloroethyl group.

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form styrene (B11656). The mechanism of elimination, either E1 or E2, and the regioselectivity of the reaction are influenced by the strength and steric bulk of the base, as well as the solvent.

E1 and E2 Pathways and Regioselectivity (Saytzeff vs. Hofmann)

Elimination reactions of this compound involve the removal of a proton from the methyl group (a β-hydrogen) and the chloride ion from the benzylic carbon. Since there is only one type of β-hydrogen, the issue of regioselectivity in terms of forming different constitutional isomers of the alkene does not arise; the only product is styrene. However, the mechanistic pathway, E1 or E2, is still relevant.

E1 Pathway: In the presence of a weak base and a polar protic solvent, the reaction can proceed through an E1 mechanism. This involves the formation of the same carbocation intermediate as in the S_N1 reaction, followed by deprotonation of a β-hydrogen by the base to form the alkene.

E2 Pathway: With a strong, bulky base, the reaction is more likely to proceed through a concerted E2 mechanism, where the base removes a β-hydrogen at the same time as the chloride ion departs.

The concepts of Saytzeff's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene) are typically applied when there is a choice of β-hydrogens to be removed. quimicaorganica.org In the case of (1-chloroethyl)benzene (B1265384), these rules are not directly applicable for product prediction as only one alkene product, styrene, can be formed. However, the choice of base is still critical in determining whether substitution (S_N2) or elimination (E2) will be the major pathway. A sterically hindered base like potassium tert-butoxide will favor E2 elimination, while a less hindered, strong base like sodium ethoxide might lead to a mixture of S_N2 and E2 products. masterorganicchemistry.comutdallas.edu

Table 3: Predicted Major Pathway in Elimination Reactions of this compound

Stereoselectivity in Alkene Formation (cis/trans ratios)

The formation of alkenes from alkyl halides, such as this compound, typically proceeds through an elimination reaction, most commonly the bimolecular elimination (E2) mechanism. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the substrate, specifically the dihedral angle between the departing hydrogen and the leaving group. chemistrysteps.comlibretexts.org For the reaction to proceed, a periplanar arrangement is required, with a strong preference for an anti-periplanar geometry where the hydrogen and the leaving group are on opposite sides of the molecule. chemistrysteps.com

In the case of this compound, the substrate has a single stereocenter at the benzylic position and beta-hydrogens on the methyl group. Elimination of HCl from this molecule leads to the formation of styrene. Since the resulting alkene, styrene, does not have geometric isomers (cis/trans), the concept of cis/trans ratios is not applicable in this specific case.

However, if we consider a substrate with a second stereocenter, the principles of E2 stereoselectivity would dictate the formation of a specific alkene isomer (E or Z). The reaction is stereospecific because the stereochemistry of the starting material determines the stereochemistry of the product. libretexts.org For an E2 reaction to occur, the molecule must adopt a conformation where a beta-hydrogen and the chlorine leaving group are anti-periplanar. The specific diastereomer of the starting material will preferentially form one geometric isomer of the alkene product over the other.

Organometallic Reactions

The formation of a Grignard reagent from an optically active alkyl halide, such as this compound, typically leads to a significant loss of stereochemical integrity at the carbon center bearing the halogen. The generally accepted mechanism for Grignard reagent formation involves single electron transfer (SET) from the magnesium metal surface to the alkyl halide. quora.com This process generates a radical intermediate. rsc.orgalfredstate.edu

The benzylic radical formed from (1-chloroethyl)benzene is resonance-stabilized, allowing the unpaired electron to delocalize into the aromatic ring. masterorganicchemistry.comchemistrysteps.com This radical intermediate is planar and therefore achiral. Consequently, when this radical abstracts a magnesium halide from the metal surface, it can do so from either face with equal probability. This results in the formation of a racemic or near-racemic mixture of the Grignard reagent, (1-phenylethyl)magnesium chloride. quora.com

While complete racemization is common, some studies on other chiral alkyl halides have occasionally reported small degrees of retention or inversion of configuration, suggesting that a portion of the reaction may occur on the magnesium surface with some degree of stereochemical control. alfredstate.edu However, for a resonance-stabilized benzylic halide like this compound, the stability of the planar radical intermediate makes racemization the overwhelmingly favored outcome. The implication is that the Grignard reagent formed from an enantiomerically pure sample of this compound is configurationally unstable and exists as a racemic mixture.

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Kumada and Negishi couplings utilize organomagnesium (Grignard) and organozinc reagents, respectively, to couple with organic halides. wikipedia.orgwikipedia.org

A key strategy in asymmetric synthesis is the use of a chiral catalyst to control the stereochemical outcome of a reaction. In the context of cross-coupling, a chiral catalyst can be used to react selectively with one enantiomer of a racemic electrophile, such as (±)-(1-chloroethyl)benzene, in a process known as a kinetic resolution.

An early example of this was reported in the palladium-catalyzed Kumada cross-coupling of racemic (1-chloroethyl)benzene with allylmagnesium chloride. nih.govacs.org By employing a palladium catalyst bearing a chiral ligand, a modest but significant enantiomeric excess (ee) of the coupled product was achieved. This demonstrated that a chiral catalyst could differentiate between the two enantiomers of the racemic benzylic chloride, leading to an enantioenriched product. Such reactions are termed stereoconvergent if the catalyst can convert both enantiomers of the starting material into a single enantiomer of the product. nih.gov

| Reaction Details | Product | Enantiomeric Excess (ee) | Reference |

| Reactants: Racemic (1-chloroethyl)benzene, Allylmagnesium chloride | 3-phenyl-1-butene | Modest ee | nih.gov |

| Catalyst: Palladium complex with chiral S,N or Se,N ligands |

This interactive table summarizes the outcome of an enantioselective Kumada cross-coupling reaction.

The success of enantioselective cross-coupling reactions hinges on the design of the chiral ligand coordinated to the metal center (typically palladium or nickel). The ligand creates a chiral environment around the metal, influencing the reaction's stereochemical pathway. semanticscholar.org

For secondary benzylic electrophiles, the choice of ligand can determine whether the reaction proceeds with retention or inversion of configuration, or if it leads to racemization. For example, in palladium-catalyzed Kumada-Corriu reactions of secondary benzylic bromides, the use of the Xantphos ligand was shown to promote the reaction with a high degree of inversion of configuration. organic-chemistry.org This stereospecificity is crucial when starting with an enantioenriched electrophile.

In enantioselective couplings of racemic electrophiles, the chiral ligand is responsible for the kinetic resolution, where it facilitates a faster reaction rate for one enantiomer over the other. A variety of chiral ligands, such as those with bidentate bis(oxazoline) or ferrocene-based phosphine (B1218219) structures, have been developed to improve the enantioselectivity of these cross-coupling reactions. nih.govacs.org The steric and electronic properties of the ligand are fine-tuned to maximize the stereochemical discrimination during the oxidative addition or reductive elimination steps of the catalytic cycle.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Kumada, Negishi)

Radical Reactions and Their Stereochemical Implications

Radical reactions at the benzylic position of this compound invariably lead to the loss of stereochemical information. This is a direct consequence of the structure of the intermediate formed during the reaction. youtube.com

When a radical is generated at the benzylic carbon—for instance, through homolytic cleavage of the C-H bond in a radical bromination reaction of ethylbenzene (B125841), or cleavage of the C-Cl bond—a benzylic radical is formed. chemistrysteps.comlibretexts.org This radical is sp²-hybridized and possesses a planar geometry. youtube.com The unpaired electron resides in a p-orbital that is conjugated with the π-system of the benzene ring. masterorganicchemistry.com This resonance stabilization is the reason for the high reactivity of the benzylic position. chemistrysteps.com

Because the benzylic radical intermediate is planar and achiral, a subsequent reaction step, such as the abstraction of a bromine atom from Br₂, can occur from either face of the plane with equal probability. libretexts.orgyoutube.com This results in the formation of a 50:50 mixture of the two possible enantiomers of the product. Therefore, even if the starting material were enantiomerically pure this compound, any reaction proceeding through a free benzylic radical intermediate would yield a racemic product. This lack of stereoselectivity is a characteristic feature of many radical reactions involving chiral centers. youtube.comresearchgate.net

Applications of S 1 Chloroethyl Benzene As a Chiral Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Complex Natural Products

The (S)-1-phenylethyl moiety, derived from (S)-(1-chloroethyl)benzene, is a cornerstone in the asymmetric synthesis of various complex natural products, where it is employed as a chiral auxiliary to direct the stereochemical outcome of key reactions. nih.gov Its temporary incorporation into a synthetic intermediate allows for high levels of diastereoselectivity, which is crucial for the construction of enantiomerically pure natural products. nih.gov

One notable application is in the synthesis of quinolizidine (B1214090) alkaloids. nih.gov For instance, in the total synthesis of (+)-myrtine and the piperidone alkaloid (+)-241D, (S)-1-phenylethylamine was utilized as a chiral auxiliary to achieve efficient 1,3-stereoinduction in a key synthetic step. nih.gov This stereocontrol was pivotal for establishing the correct absolute configuration of the target alkaloids. nih.gov

Furthermore, the (S)-1-phenylethyl group has been instrumental in the synthesis of intermediates for furoindoline and pyrroloindole-based natural products. nih.gov In these syntheses, it is often used in acetate (B1210297) aldol (B89426) reactions with N-substituted isatins, leading to the formation of the desired adducts with high yields and diastereoselectivity. nih.gov This approach provides a reliable method for constructing the chiral core of these intricate natural product families.

The general strategy involves the covalent attachment of the (S)-1-phenylethylamine to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. This method has proven to be a powerful tool for the stereocontrolled synthesis of a wide range of natural products. nih.gov

| Natural Product Class | Specific Example(s) | Role of (S)-1-phenylethyl moiety | Key Reaction Type |

| Quinolizidine Alkaloids | (+)-Myrtine, (+)-Alkaloid 241D | Chiral auxiliary for 1,3-stereoinduction | Diastereoselective addition |

| Furoindolines | Synthetic intermediates | Directing group for stereocontrol | Acetate aldol reaction |

| Pyrroloindoles | Synthetic intermediates | Chiral auxiliary | Acetate aldol reaction |

Role in the Preparation of Chiral Intermediates for Specialty Chemicals

The use of this compound and its derivatives extends to the synthesis of chiral intermediates for a variety of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. nbinno.com The (S)-1-phenylethylamine auxiliary is frequently employed to establish key stereocenters in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. nih.gov

In the pharmaceutical sector, this chiral building block has been integral to the synthesis of several important drugs. For example, in the synthesis of the antidepressant (S)-Fluoxetine, an acetate aldol reaction employing an imidazolidin-2-one derived from (S)-1-phenylethylamine was a key step in establishing the desired stereochemistry. nih.gov Similarly, the synthesis of (+)-Lortalamine, a potential therapeutic agent, utilizes N-[(S)-α-phenylethyl]-4-piperidone as a key chiral intermediate. nih.gov Other notable examples include the synthesis of the asthma medication (R)-ramatroban, the anti-diabetic drug Sitagliptin, and the Alzheimer's treatment (+)-Rivastigmine, all of which have employed the (S)-1-phenylethyl group to control stereochemistry during their synthesis. nih.gov

The application of this chiral auxiliary is also found in the agrochemical industry. For instance, (S)-1-(4-chlorophenyl)ethylamine, which can be obtained through the resolution of the corresponding racemate using a derivative of (S)-1-phenylethylamine, is a crucial intermediate for the synthesis of a triazolopyrimidine herbicide. nih.gov The enantiomeric purity of this intermediate is essential for the biological activity of the final product. nih.gov

| Specialty Chemical | Chiral Intermediate | Role of (S)-1-phenylethyl moiety |

| (S)-Fluoxetine | N-acetyl-(S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | Chiral auxiliary in aldol reaction |

| (+)-Lortalamine | N-[(S)-α-phenylethyl]-4-piperidone | Chiral building block |

| (R)-Ramatroban | (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Amine donor in enzymatic transamination |

| Sitagliptin | Chiral amine intermediate | Chiral auxiliary in reductive amination |

| Triazolopyrimidine Herbicide | (S)-1-(4-chlorophenyl)ethylamine | Resolving agent for chiral amine |

Utilization in the Synthesis of Chiral Ligands and Auxiliaries for Asymmetric Catalysis

(S)-1-phenylethylamine, derived from this compound, is a foundational building block for the synthesis of a wide array of chiral ligands and auxiliaries that are employed in asymmetric catalysis. nih.gov These ligands, when complexed with a metal center, can create a chiral environment that enables the catalysis of reactions with high enantioselectivity.

A prominent class of ligands derived from (S)-1-phenylethylamine are chiral amino alcohols and aminonaphthols. nih.gov These are often synthesized through reactions such as one-pot ortho-lithiation followed by reaction with carbonyl compounds, or through Betti-type reactions. nih.gov These ligands have proven effective in various asymmetric transformations, including the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes. nih.gov

For example, chiral 1,3-aminonaphthols synthesized from (S)-1-phenylethylamine have been successfully used in the enantioselective addition of diethylzinc (B1219324) and alkynylzinc reagents to ferrocenecarboxaldehyde, affording the corresponding chiral alcohols with good yields and high enantioselectivity. nih.gov

Furthermore, (S)-1-phenylethylamine itself can be functionalized to create more complex chiral auxiliaries. For instance, azetidine-2,4-dicarboxylic acids have been synthesized using (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source. researchgate.net These resulting chiral azetidines can then be used to direct subsequent asymmetric alkylation reactions. researchgate.net

The versatility of the (S)-1-phenylethyl scaffold allows for the creation of a diverse range of chiral ligands and auxiliaries, making it a valuable tool for the development of new asymmetric catalytic systems.

| Ligand/Auxiliary Class | Synthetic Method | Application in Asymmetric Catalysis |

| Chiral Amino Alcohols | Ortho-lithiation and reaction with carbonyls | Ru-catalyzed asymmetric transfer hydrogenation |

| Chiral Aminonaphthols | Betti-type reaction | Enantioselective addition of organozinc reagents |

| Chiral Azetidines | Multi-step synthesis from (S)-1-phenylethylamine | Asymmetric alkylation reactions |

Application in Controlled Polymerization Processes

This compound is a well-established initiator for controlled polymerization processes, particularly for the living cationic polymerization of vinyl monomers like styrene (B11656). chemistryviews.org This application allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and controlled stereochemistry.

In the presence of a Lewis acid co-initiator, such as tin(IV) chloride (SnCl₄), this compound initiates the living cationic polymerization of styrene. chemistryviews.org The polymerization proceeds in a controlled manner, where the number-average molecular weight of the resulting polystyrene increases linearly with monomer conversion. chemistryviews.org This "living" character allows for the synthesis of polymers with predictable molecular weights and the ability to form block copolymers by the sequential addition of different monomers. rsc.org

The initiating system, typically this compound/SnCl₄, has been shown to produce polystyrenes with narrow molecular weight distributions, often with a polydispersity index (Mw/Mn) below 1.2. researchgate.net The living nature of these polymerizations is dependent on factors such as solvent polarity and temperature. mdpi.com

The chirality of the this compound initiator can influence the stereochemistry of the resulting polymer chain. In the cationic polymerization of styrene initiated by the this compound/AlCl₃/phenyl methyl ether system, isotactic-rich polystyrene can be synthesized. chemistryviews.org This stereochemical control is significant as it allows for the creation of polymers with specific tacticities, which in turn influences their physical and mechanical properties.

The ability to control both the molecular weight and the stereochemistry of the polymer chains makes this compound a valuable tool in the synthesis of advanced polymer architectures, including chiral block copolymers and other specialty polymers with tailored properties. nih.govacs.org

| Polymerization Parameter | Observation | Significance |

| Initiator System | This compound / Lewis Acid (e.g., SnCl₄, AlCl₃) | Efficient initiation of living cationic polymerization |

| Molecular Weight Control | Linear increase with monomer conversion | Synthesis of polymers with predictable molecular weights |

| Polydispersity | Narrow (Mw/Mn < 1.2) | Production of well-defined polymers |

| Stereocontrol | Formation of isotactic-rich polystyrene | Control over polymer microstructure and properties |

Advanced Analytical Methodologies for Stereochemical Elucidation of S 1 Chloroethyl Benzene and Its Derivatives

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. phenomenex.com This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted method for determining the enantiomeric purity of chiral compounds. phenomenex.comuma.es The efficacy of this technique hinges on the selection of an appropriate chiral stationary phase (CSP) that can effectively discriminate between the enantiomers of (1-chloroethyl)benzene (B1265384). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective due to their broad chiral recognition capabilities. nih.govwindows.net

The separation mechanism often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, resulting in varying retention times on the chromatographic column. In the context of reversed-phase HPLC, inclusion complexing is a key phenomenon, where the analyte interacts with cavities in the CSP. sigmaaldrich.com The effectiveness of this interaction is influenced by the position and nature of substituents on the benzene (B151609) ring. sigmaaldrich.com

For the analysis of (S)-(1-chloroethyl)benzene, a typical chiral HPLC method would involve the following parameters:

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | A mixture of organic solvents (e.g., hexane, isopropanol) |

| Detection | UV detector at a specific wavelength |

| Flow Rate | Optimized for best resolution and analysis time |

| Column Temperature | Controlled to ensure reproducibility |

The resulting chromatogram would ideally show two baseline-separated peaks, one for the (S)-enantiomer and one for the (R)-enantiomer. The enantiomeric excess (% ee) can then be calculated from the integrated peak areas.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers like those of (1-chloroethyl)benzene. nist.govnist.gov This method utilizes a capillary column coated with a chiral stationary phase. Modified cyclodextrins are commonly used as chiral selectors in GC. gcms.cznih.gov These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to differences in retention times.

The separation in chiral GC is influenced by factors such as the type of cyclodextrin (B1172386) derivative, the column temperature, and the carrier gas flow rate. The addition of derivatized cyclodextrin macromolecules to common stationary phases creates capillary columns with the ability to separate many enantiomers. gcms.cz

A typical setup for the chiral GC analysis of (1-chloroethyl)benzene enantiomers is summarized below:

| Parameter | Typical Value/Condition |

| Chiral Stationary Phase | Derivatized cyclodextrin (e.g., permethylated beta-cyclodextrin) |

| Column Type | Capillary column |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | An optimized temperature gradient to ensure good separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Spectroscopic Techniques for Absolute Configuration and Stereoisomeric Analysis

Spectroscopic methods provide valuable information about the three-dimensional structure of molecules, including their absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for structural elucidation. In a standard achiral solvent, the NMR spectra of enantiomers are identical. However, in a chiral environment, the enantiomers can be distinguished. This is achieved by using chiral solvating agents (CSAs) or chiral shift reagents (CSRs). libretexts.orgresearchgate.net

Chiral shift reagents, often lanthanide-based complexes, can coordinate with the analyte. libretexts.org This interaction forms diastereomeric complexes, which have distinct NMR spectra. The signals for the protons in the (S) and (R) enantiomers will experience different chemical shifts, allowing for their differentiation and quantification. libretexts.org

Similarly, chiral solvating agents, such as (S)-1,1'-bi-2-naphthol (BINOL), can form transient diastereomeric solvates with the enantiomers through hydrogen bonding or other non-covalent interactions. researchgate.net This leads to the resolution of signals in the NMR spectrum, with the degree of separation being dependent on the solvent polarity. researchgate.net

| Technique | Principle | Application to this compound |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with a lanthanide reagent, leading to different chemical shifts for each enantiomer. libretexts.org | Can be used to determine the enantiomeric purity by integrating the resolved signals corresponding to the (S) and (R) enantiomers. |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric solvates through non-covalent interactions, resulting in separate NMR signals for each enantiomer. researchgate.net | Allows for the determination of enantiomeric composition in a suitable deuterated solvent. |

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Enantiomers will produce mirror-image CD spectra. This technique is particularly useful for determining the absolute configuration of a chiral compound, provided that the spectrum can be compared to that of a known standard or to theoretical calculations.

CD spectroscopy can also be coupled with HPLC as a detection method. uma.es In this setup, the separated enantiomers from the chiral column pass through the CD detector, which can provide information about the sign of the optical rotation and thus help in identifying the elution order of the enantiomers.

X-ray Crystallography for Absolute Configuration Assignment of Crystalline Derivatives

X-ray crystallography is considered the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.

For non-crystalline compounds like (1-chloroethyl)benzene, a common strategy is to prepare a crystalline derivative. This can be achieved by reacting the compound with a chiral auxiliary of known absolute configuration to form a diastereomer that is more amenable to crystallization.

In cases where obtaining a suitable crystal of the derivative is challenging, co-crystallization with a "chiral host" or "crystallization chaperone" can be employed. nih.gov This method involves crystallizing the analyte within the lattice of a host molecule, which facilitates the formation of a well-ordered crystal suitable for X-ray analysis.

The process for determining the absolute configuration of a derivative of this compound using X-ray crystallography would generally follow these steps:

Synthesis of a Crystalline Derivative : Reacting this compound with a suitable reagent to form a solid, crystalline product.

Crystal Growth : Growing a single crystal of the derivative of sufficient quality.

Data Collection : Mounting the crystal on a diffractometer and collecting the X-ray diffraction data.

Structure Solution and Refinement : Solving the crystal structure to obtain the atomic coordinates.

Absolute Configuration Determination : Using anomalous dispersion effects to unambiguously determine the absolute stereochemistry.

Computational and Theoretical Studies on S 1 Chloroethyl Benzene

Quantum Chemical Calculations of Stereoisomeric Stability and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like (S)-(1-chloroethyl)benzene. These methods can predict the relative stabilities of different stereoisomers and map out the potential energy surface associated with conformational changes.

Stereoisomeric Stability: The stability of the (S) versus the (R) enantiomer is identical in an achiral environment, as they are mirror images with identical energies. However, quantum chemical calculations become crucial when studying their interactions with other chiral molecules, where diastereomeric complexes with different stabilities are formed.

Conformational Analysis: The primary conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the chiral center to the phenyl ring. Theoretical calculations can determine the rotational energy barrier and identify the most stable conformers. Generally, the lowest energy conformation would seek to minimize steric hindrance between the substituents (chloro, methyl) on the chiral carbon and the bulky phenyl group. Although specific studies on this compound are not widely available, the principles of conformational analysis suggest that staggered conformations would be energetically favored over eclipsed ones. High-level ab initio methods, such as coupled-cluster theory, can provide benchmark conformational energies for such molecules.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. It is particularly valuable for mapping reaction pathways, identifying intermediates, and characterizing the geometry and energy of transition states.

For this compound, DFT can be applied to study various reactions, such as nucleophilic substitution (SN1 and SN2) at the chiral center. DFT calculations can elucidate the detailed mechanism, for instance, by modeling the approach of a nucleophile and calculating the energy barrier for the substitution. This allows for the prediction of whether a reaction will proceed with inversion (typical of SN2) or racemization (characteristic of SN1) of the stereocenter. While specific DFT studies on the reaction mechanisms of this exact enantiomer are limited in the literature, the methodology has been extensively applied to similar benzene (B151609) derivatives, providing a robust framework for such investigations. usu.edu

Solvation Effects on Reactivity and Stereoselectivity

The solvent plays a critical role in chemical reactions, often influencing both the reaction rate and the stereochemical outcome. rsc.org Computational models can account for these effects using either implicit or explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient for estimating how the solvent stabilizes charged species, such as carbocation intermediates in an SN1 reaction or the highly polarized transition state in an SN2 reaction. For this compound, PCM calculations could predict how polar solvents might favor an SN1 pathway by stabilizing the resulting benzylic carbocation.

Explicit solvation models involve including a number of individual solvent molecules around the solute. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding stereoselectivity. rsc.org

Energy Profiles of Stereoselective Pathways

By calculating the energies of reactants, intermediates, transition states, and products, DFT can construct a complete reaction energy profile. For stereoselective reactions involving this compound, separate energy profiles can be calculated for the pathways leading to different stereoisomeric products.

The difference in the activation energies (the energy of the transition state relative to the reactants) for the competing pathways determines the stereoselectivity of the reaction. A lower activation energy for one pathway implies that it is kinetically favored, leading to a higher yield of the corresponding stereoisomer. For example, in a reaction with a chiral nucleophile, DFT could be used to calculate the energy profiles for the formation of the (R,S) and (S,S) diastereomeric products, thereby predicting the diastereomeric excess.

Molecular Dynamics Simulations for Solvent-Substrate Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, tracking the positions and velocities of atoms over time. This technique is exceptionally well-suited for studying the detailed interactions between a solute, like this compound, and the surrounding solvent molecules.

MD simulations can reveal the structure of the solvent shell around the molecule, identifying preferential orientations and interactions. bakhtiniada.ru For instance, simulations could show how water molecules arrange themselves to solvate the polar C-Cl bond or how non-polar solvents like benzene might interact with the phenyl ring via π-stacking. This detailed understanding of the solvent-substrate landscape is crucial for interpreting reaction kinetics and mechanisms in solution. While specific MD simulations for this compound are not prominent in the literature, studies on related molecules like chlorobenzene (B131634) and benzene-containing systems provide insight into the expected behavior. bakhtiniada.ruchemrxiv.org

Prediction of Spectroscopic and Chiroptical Properties

Computational methods are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data for structure validation.

Vibrational Spectroscopy: DFT calculations have been successfully used to predict the infrared (IR) and Raman spectra of 1-chloroethylbenzene. semanticscholar.orgmaterialsciencejournal.org By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that often shows good agreement with experimental FT-IR and FT-Raman spectra. materialsciencejournal.org This allows for the confident assignment of observed spectral bands to specific molecular vibrations, such as C-H stretches of the phenyl ring, methyl group deformations, or the C-Cl stretch. semanticscholar.orgmaterialsciencejournal.org

The table below presents a comparison of selected experimental and calculated vibrational frequencies for 1-chloroethylbenzene, based on DFT (B3LYP) calculations. semanticscholar.orgmaterialsciencejournal.org

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| 3090 | - | 3103 | Phenyl C-H Stretch |

| 3068 | 3064 | 3066 | Phenyl C-H Stretch |

| 1494 | - | 1496 | Phenyl Ring Stretch |

| 1455 | - | 1457 | Phenyl Ring Stretch |

| - | 1607 | 1598 | Phenyl Ring Stretch |

| 1377 | - | 1367 | Methyl Symmetric Bend (δsCH₃) |

| 1303 | - | 1299 | In-plane C-H Bend |

| - | 1006 | 999 | Ring Breathing Mode |

| 971 | 972 | 966 | Out-of-plane C-H Bend |

| 782 | 782 | 771 | Out-of-plane C-H Bend |

Chiroptical Spectroscopy: For a chiral molecule like this compound, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly important. These methods measure the differential absorption of left and right circularly polarized light. Theoretical calculations are essential for interpreting these spectra and assigning the absolute configuration of the molecule. Time-dependent DFT (TD-DFT) is the standard method for simulating ECD and VCD spectra, which could be used to confirm the 'S' configuration of this enantiomer.

Studies on Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry provides a means to screen molecules for potential NLO activity by calculating their hyperpolarizabilities.

The first hyperpolarizability (β) is a key indicator of the second-order NLO response of a molecule. DFT calculations, using a finite field approach, have been employed to determine the first hyperpolarizability of 1-chloroethylbenzene. semanticscholar.orgmaterialsciencejournal.org These studies have calculated the individual components of the hyperpolarizability tensor (βijk) and the total hyperpolarizability (βtot). The results from one such study indicated a significant first hyperpolarizability value, suggesting that 1-chloroethylbenzene is a promising candidate for further investigation in the field of non-linear optics. materialsciencejournal.org The presence of the phenyl ring, which provides a delocalized π-electron system, is a key contributor to this property.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Routes to (S)-(1-chloroethyl)benzene

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Future research in the synthesis of this compound is expected to focus on the development of more sustainable and environmentally benign methodologies. Key areas of investigation will likely include:

Biocatalysis: The use of enzymes, such as dehalogenases or alcohol dehydrogenases, offers a promising green alternative to traditional chemical methods. Chemoenzymatic routes, combining the selectivity of enzymes with the efficiency of chemical catalysis, are also being explored.

Renewable Feedstocks: Research into the use of renewable starting materials, such as styrene (B11656) derived from bio-based sources, could significantly reduce the environmental footprint of this compound production.

Atom Economy: The development of synthetic strategies that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. Future routes will aim for high atom economy, minimizing the generation of waste.

Safer Solvents: The replacement of hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids, is a critical area of research. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

The enantiomeric purity of this compound is crucial for its application in the synthesis of chiral molecules. Consequently, the development of novel catalytic systems that can achieve high enantioselectivity is a major research focus. Several promising avenues are being explored:

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of α-chloroacetophenone is a direct route to enantiomerically enriched this compound. Research is ongoing to develop more active and selective catalysts based on earth-abundant metals, such as cobalt and iron, to replace precious metal catalysts. nih.govccsenet.org

Kinetic Resolution: Dynamic kinetic resolution, which combines the kinetic resolution of a racemic mixture with in situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. The development of efficient catalysts for this process is a key research objective.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future research will likely focus on the design and application of novel organocatalysts for the enantioselective synthesis of this compound.

Table 1: Comparison of Catalytic Strategies for Enantioselective Synthesis

| Catalytic Strategy | Advantages | Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High atom economy, direct route. | Often relies on precious metal catalysts. |

| Kinetic Resolution | Can be highly selective. | Maximum theoretical yield of 50% for the desired enantiomer. |

| Dynamic Kinetic Resolution | Theoretical yield of 100%. | Requires a catalyst for both resolution and racemization. |

| Organocatalysis | Metal-free, often robust and readily available catalysts. | Catalyst loading can be high. |

Expanding the Synthetic Utility of this compound in Complex Molecule Synthesis

This compound is a versatile chiral building block, and its synthetic utility is continually being expanded. Future research will likely focus on its application in the synthesis of increasingly complex and biologically active molecules. Some key areas of exploration include:

Pharmaceuticals: this compound is a key intermediate in the synthesis of various pharmaceuticals. labshake.com Future research will likely see its incorporation into novel drug candidates for a wide range of therapeutic areas.

Natural Product Synthesis: The stereospecific reactions of this compound make it an attractive starting material for the total synthesis of complex natural products. masterorganicchemistry.com

Agrochemicals: The development of new, more effective, and environmentally friendly pesticides and herbicides is an ongoing priority. The chiral nature of this compound makes it a valuable component in the design of stereospecific agrochemicals.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Stereocontrol

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of organic chemistry. rsc.org In the context of this compound, these technologies have the potential to significantly accelerate the discovery and optimization of synthetic routes.

Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcome of new reactions, including the stereoselectivity. arxiv.orgnih.gov This can help chemists to identify the most promising reaction conditions for the synthesis of this compound with high enantiomeric excess, reducing the need for extensive experimental screening. nih.gov

Catalyst Design: AI and ML can be used to design novel catalysts with enhanced activity and selectivity. chimia.ch By analyzing the relationship between catalyst structure and performance, machine learning models can identify new catalyst candidates that are likely to be effective for the enantioselective synthesis of this compound. nih.gov

Stereocontrol: Predicting and controlling the stereochemical outcome of a reaction is a major challenge in organic synthesis. Machine learning models are being developed that can accurately predict the enantiomeric excess of a reaction based on the structures of the reactants, catalysts, and solvents. researchgate.net This will be a powerful tool for the rational design of highly stereoselective syntheses of this compound.

Table 2: Applications of AI and Machine Learning in the Synthesis of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Prediction | Predicting the outcome and stereoselectivity of synthetic reactions. | Reduced experimental effort and faster optimization of reaction conditions. |

| Catalyst Design | In silico design of novel catalysts with improved performance. | Discovery of more efficient and selective catalysts for asymmetric synthesis. |

| Stereocontrol | Predicting the enantiomeric excess of a reaction. | Rational design of highly stereoselective synthetic routes. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing enantiomerically pure (S)-(1-chloroethyl)benzene, and what critical parameters govern yield and stereoselectivity?

- Methodological Answer : The catalytic asymmetric reductive acyl cross-coupling reaction is a key method, utilizing (1-chloroethyl)benzene with acyl chlorides in the presence of a nickel catalyst (e.g., NiCl₂·glyme) and chiral ligands (e.g., (R,R)-QuinoxP*). Critical parameters include:

- Catalyst loading : 10 mol% Ni and 12 mol% ligand.

- Solvent system : 20% v/v DMA/THF enhances reaction efficiency.

- Reductant : Zn dust is preferred for optimal enantiomeric excess (up to 91% ee) .

- Purification : Silica gel chromatography with low-polarity eluents (e.g., 2% ethyl acetate/hexanes) ensures product isolation .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

- Methodological Answer : Chiral supercritical fluid chromatography (SFC) with columns such as AS or OD is the gold standard. Key parameters:

- Mobile phase : 1% isopropyl alcohol (IPA) in CO₂ at 2.5 mL/min.

- Detection : UV at 210 nm resolves enantiomers (e.g., tR = 2.0 min for major (S)-enantiomer vs. 1.8 min for minor (R)-enantiomer) .

- Supplementary data : Optical rotation ([α]D<sup>25</sup> = –225.9°) and <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 1.39 ppm for CH3 split) validate structural and stereochemical integrity .

Q. How should researchers handle and store this compound to prevent decomposition?

- Methodological Answer :

- Storage : Under inert atmosphere (N2 or Ar) at –20°C to avoid hydrolysis.

- Safety protocols : Use fume hoods and personal protective equipment (PPE) due to GHS hazards (H226: flammable liquid; H315/H319: skin/eye irritation) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric syntheses of this compound when encountering low yields or racemization?

- Methodological Answer :

- Ligand screening : Test chiral phosphine ligands (e.g., QuinoxP* derivatives) to enhance stereocontrol.

- Solvent polarity : Adjust DMA/THF ratios to stabilize transition states. Lower polarity reduces side reactions.

- Temperature control : Maintain reactions at 0–25°C; higher temperatures promote racemization .

- Post-reaction quenching : Immediate cooling and neutralization prevent epimerization.

Q. What strategies are effective for identifying and quantifying homocoupling byproducts (e.g., dibenzyl) in this compound syntheses?

- Methodological Answer :

- GC-FID analysis : Use dodecane as an internal standard. Calibrate response factors (e.g., dibenzyl RF = 0.73 vs. product RF = 0.37) for accurate quantification .

- Chromatographic separation : Employ gradient elution in HPLC or GC to resolve byproducts.

- Mass spectrometry : LRMS (ESI) confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 163.1 for the product) .

Q. How should researchers address contradictions in NMR data when impurities or diastereomers are present?

- Methodological Answer :

- Differential NMR techniques :

- <sup>1</sup>H NMR decoupling : Suppress coupling artifacts in complex splitting patterns (e.g., δ 3.76 ppm q for CHCl3).

- <sup>13</sup>C DEPT : Distinguish CH3/CH2/CH groups (e.g., δ 17.5 ppm for CH3 in product vs. δ 22.6 ppm in byproducts) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in diastereomeric mixtures (e.g., 20:1 dr observed in coupled products) .

Q. What mechanistic insights explain the role of zinc in reductive cross-couplings involving this compound?

- Methodological Answer :

- Reduction pathway : Zn reduces Ni(II) to Ni(0), enabling oxidative addition of the C–Cl bond.

- Stereochemical control : Chiral ligands dictate facial selectivity during acyl chloride insertion.

- Side reactions : Excess Zn may promote homocoupling; stoichiometric optimization (1:1.2 substrate:reductant) mitigates this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.